3-Acetoxybenzyl 5-bromo-3-pyridyl ketone
Description
Contextualization of Substituted Pyridyl Ketones in Contemporary Organic Synthesis
Substituted pyridyl ketones are pivotal intermediates in the synthesis of a wide array of more complex molecular architectures. The pyridine (B92270) ring, a six-membered heteroaromatic system, is a common motif in numerous natural products, pharmaceuticals, and agrochemicals. pharmaguideline.com Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The ketone functionality attached to the pyridine ring serves as a versatile handle for a variety of chemical transformations.
The synthesis of highly functionalized pyridines is an active area of research, with methods like the Kröhnke pyridine synthesis providing pathways to 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org The functionalization of pyridyl ketones can also be achieved through methods such as deprotolithiation-in situ zincation, allowing for the introduction of various substituents onto the pyridine ring. rsc.org These synthetic strategies underscore the importance of pyridyl ketones as building blocks in the construction of complex molecular frameworks. Furthermore, aryl pyridyl ketones have been investigated for their potential anti-inflammatory properties, highlighting the relevance of this class of compounds in medicinal chemistry. acs.org
Structural Significance and Functional Group Analysis of 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone
The core of the molecule is a 5-bromo-3-pyridyl ketone moiety. The pyridine ring is an electron-deficient aromatic system, which influences its reactivity in substitution reactions. pharmaguideline.com The bromine atom at the 5-position is a significant feature, as aryl bromides are versatile intermediates in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. chempanda.com This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse derivatives. The ketone group at the 3-position provides a site for nucleophilic attack and further functionalization.
The 3-acetoxybenzyl group is the second major component. The benzyl (B1604629) group itself is often used as a protecting group in organic synthesis. ashp.org The acetoxy group (-OAc) is a functional group that can be introduced to protect an alcohol. wikipedia.org In the context of medicinal chemistry, the acetoxy group can be used in prodrug design to improve pharmacokinetic properties. nih.gov It can be cleaved in vivo to release the active hydroxyl compound.
The spatial arrangement of these groups—the acetoxy group at the meta-position of the benzyl ring and the bromo-pyridyl ketone moiety—creates a unique electronic and steric environment that could lead to specific reactivity and biological interactions.
Table 1: Key Structural Features of this compound
| Feature | Description | Potential Role |
|---|---|---|
| 5-Bromo-3-pyridyl ketone | A pyridine ring substituted with a bromine atom and a ketone group. | Core scaffold, site for cross-coupling reactions (Br), and nucleophilic attack (ketone). |
| 3-Acetoxybenzyl group | A benzyl group with an acetoxy substituent at the meta-position. | Modulator of solubility and electronic properties, potential prodrug moiety. |
| Ketone Linker | Connects the pyridyl and benzyl moieties. | Provides structural flexibility and a site for chemical modification. |
Rationale for In-Depth Academic Investigation of this compound
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its in-depth academic investigation can be constructed based on the known properties of its constituent parts and the general trends in organic and medicinal chemistry.
The primary motivation for studying this compound lies in its potential as a versatile synthetic intermediate. The presence of the bromo-pyridyl moiety makes it an excellent candidate for elaboration through transition metal-catalyzed cross-coupling reactions. This would allow for the systematic synthesis of a library of derivatives with diverse substituents at the 5-position of the pyridine ring. Such a library could be screened for various biological activities.
Furthermore, the acetoxybenzyl portion of the molecule introduces the possibility of exploring its role as a prodrug. The acetoxy group could be enzymatically or hydrolytically cleaved in a biological system to reveal a phenolic hydroxyl group. This transformation could modulate the compound's solubility, cell permeability, and target-binding affinity. Investigating the stability of the acetoxy group under various conditions and its cleavage in biological systems would be a valuable area of research.
The combination of a pyridyl ketone, a known pharmacophore, with a potentially cleavable acetoxy group suggests that this molecule could be a lead structure for the development of novel therapeutic agents. Pyridinone derivatives, which are structurally related to pyridyl ketones, have shown a broad spectrum of pharmacological properties, including antitumor and anti-inflammatory effects. frontiersin.orgnih.gov Therefore, an in-depth investigation into the synthesis, reactivity, and potential biological activity of this compound is a logical and promising direction for academic research.
Structure
3D Structure
Properties
CAS No. |
898766-56-8 |
|---|---|
Molecular Formula |
C15H12BrNO3 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
[3-[2-(5-bromopyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12BrNO3/c1-10(18)20-14-4-2-3-11(5-14)6-15(19)12-7-13(16)9-17-8-12/h2-5,7-9H,6H2,1H3 |
InChI Key |
GOQPPFPDKXBPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone
Retrosynthetic Analysis and Key Disconnections of the Target Structure
A plausible retrosynthetic analysis of 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone suggests that the most logical disconnection is at the carbon-carbon bond of the ketone functional group. This leads to two primary synthons: a 3-acetoxybenzyl electrophile or nucleophile and a 5-bromo-3-pyridyl nucleophile or electrophile. This disconnection strategy forms the basis for the subsequent synthetic design, allowing for the independent preparation of the two key aromatic moieties before their final coupling.
Precursor Synthesis and Derivatization Strategies
The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors. This involves the synthesis of the halogenated pyridine (B92270) building block and the acetoxybenzyl moiety, followed by the generation of a suitable ketone precursor.
Synthesis of Halogenated Pyridine Building Blocks
The synthesis of 5-bromo-3-pyridyl derivatives often begins with commercially available pyridine or its substituted analogs. One common approach involves the direct bromination of 3-aminopyridine. The amino group can direct the electrophilic bromine to the 5-position. Subsequent removal of the amino group via diazotization can yield the desired 3-bromopyridine. chemicalbook.com Another method is the bromination of 2-aminopyridine to 2-amino-5-bromopyridine, followed by further functional group manipulations. orgsyn.orgijssst.info The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids also presents a versatile route to functionalized pyridine derivatives. mdpi.com
Table 1: Selected Methods for Halogenated Pyridine Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Aminopyridine | Bromine, Sulfuric Acid | 3-Amino-5-bromopyridine | chemicalbook.com |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | ijssst.info |
Preparation of Acetoxybenzyl Moieties
The 3-acetoxybenzyl moiety is typically prepared from 3-hydroxybenzaldehyde or 3-hydroxybenzyl alcohol. The phenolic hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to protect the hydroxyl group and form the desired acetoxy functionality. uri.edu For instance, the acetylation of phenolic groups on polymer-bound resins with acetic anhydride is a well-established method. uri.edu Alternatively, 4-methoxybenzyl esters can be synthesized through various methods, including the use of N,N-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts with carboxylic acids to yield the corresponding esters. nih.gov
Synthesis of Ketone Precursors (e.g., α-bromoketones)
The formation of the ketone can proceed through an α-bromoketone intermediate. The synthesis of α-bromoketones can be achieved by the bromination of the corresponding ketone. organic-chemistry.orggoogle.comnih.gov For example, 1-arylethanones can be rapidly brominated using an H₂O₂-HBr aqueous system. organic-chemistry.org Another approach involves the direct conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid and tetraethylammonium bromide. organic-chemistry.org The use of N-bromosuccinimide (NBS) is also a common method for the α-bromination of ketones. google.com
Carbon-Carbon Bond Forming Reactions for Ketone Construction
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond that constitutes the ketone. Acylation reactions are a primary method for achieving this transformation.
Acylation Reactions Utilizing Pyridyl Halides and Benzyl (B1604629) Derivatives
One of the most direct methods for constructing the target ketone is through a Friedel-Crafts acylation or a related cross-coupling reaction. organic-chemistry.org In a typical scenario, a 5-bromo-3-pyridyl acyl halide or anhydride could react with a suitable 3-acetoxybenzyl organometallic reagent, such as an organozinc or organomagnesium compound. organic-chemistry.org For example, FeCl₂ can catalyze the acylation of functionalized arylzinc halides with various acid chlorides to produce diaryl ketones. organic-chemistry.orgorganic-chemistry.org
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for ketone synthesis. nih.govnih.gov These reactions can couple acid fluorides, acid chlorides, or thioesters with organozinc reagents. organic-chemistry.org A notable advantage of some modern catalytic systems is their tolerance for a wide range of functional groups. nih.gov The synthesis of unsymmetrical ketones can also be achieved from bench-stable tosylhydrazones and aryl aldehydes, a method that avoids the use of potentially hazardous diazo compounds. acs.orgorganic-chemistry.org
Table 2: Key Carbon-Carbon Bond Forming Reactions for Ketone Synthesis
| Reaction Type | Key Reagents/Catalysts | Substrates | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Acyl halide and Aromatic compound | organic-chemistry.org |
| Iron-catalyzed Acylation | FeCl₂ | Arylzinc halide and Acid chloride | organic-chemistry.orgorganic-chemistry.org |
| Nickel-catalyzed Coupling | Ni catalyst, Organozinc reagent | Acid fluoride/chloride and Organozinc reagent | organic-chemistry.org |
| Nickel-catalyzed Reductive Coupling | NiCl₂, 4,4'-di-tert-butyl-2,2'-bipyridine | Acid chloride/thioester and Alkyl iodide | nih.gov |
Application of Organometallic Reagents in Ketone Synthesis
The formation of the ketone linkage in this compound is a critical step that can be efficiently achieved using organometallic reagents. These reagents provide a powerful tool for creating carbon-carbon bonds by coupling a nucleophilic organometallic species with a suitable electrophilic partner.
Common strategies for synthesizing ketones, including pyridyl ketones, involve the reaction of organolithium or Grignard reagents with various carboxylic acid derivatives. researchgate.netresearchgate.net For instance, an organolithium reagent derived from a pyridine precursor can react with a benzylic electrophile, or conversely, a benzylic organometallic reagent can react with a pyridine-based electrophile.
One established method is the reaction of an organolithium compound with a carboxylic acid, which proceeds via a stable lithium dialkoxide intermediate that collapses to the ketone upon acidic workup. researchgate.net Another approach involves the acylation of organometallic compounds using active esters or amides, such as S-(2-pyridyl) thioates or N-methoxy-N-methylamides (Weinreb amides), which are known to yield ketones efficiently. researchgate.net
Studies on the reaction of organolithium reagents (RLi) with various pyridyl ketones have shown that the position of the carbonyl group on the pyridine ring significantly influences the reaction's outcome. While 3- and 4-pyridyl ketones generally provide good yields of addition products, 2-pyridyl ketones can exhibit lower yields due to chelation of the organolithium reagent by the pyridine nitrogen and the carbonyl oxygen. rsc.orgrsc.org This chelation effect is less pronounced for 3-pyridyl ketones, making organometallic routes more straightforward for the synthesis of the target compound.
Table 1: Representative Organometallic Reactions for Ketone Synthesis
| Nucleophile | Electrophile | Product | Typical Conditions |
|---|---|---|---|
| Organolithium (R-Li) | Carboxylic Acid (R'-COOH) | Ketone (R-CO-R') | Diethyl ether or THF, followed by aqueous workup |
| Grignard Reagent (R-MgX) | Weinreb Amide (R'-CON(OMe)Me) | Ketone (R-CO-R') | THF, low temperature |
Functional Group Interconversions and Protecting Group Chemistry
The synthesis of this compound necessitates precise control over its functional groups. This includes the strategic introduction of the acetoxy group and the use of halogen-metal exchange reactions, which are fundamental functional group interconversions.
Introduction and Manipulation of the Acetoxy Group
The 3-acetoxybenzyl moiety contains an ester functional group (acetoxy) on the aromatic ring. This group is typically introduced via the acetylation of a corresponding phenol (B47542) (3-hydroxybenzyl precursor). This transformation is a standard procedure in organic synthesis, often accomplished by reacting the phenol with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.
The acetoxy group can also serve as a protecting group for the more reactive phenol. If a synthetic route requires harsh conditions that the phenolic hydroxyl group would not tolerate (e.g., strongly basic or organometallic reactions), it can be protected via acetylation. Following the critical reaction steps, the acetoxy group can be readily hydrolyzed back to the phenol under basic (e.g., NaOH, K₂CO₃ in methanol) or acidic conditions if required for the final structure or a subsequent transformation. In the context of the target molecule, the acetoxy group is a stable, integral part of the final structure.
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful and widely used reaction for preparing organometallic compounds, particularly organolithium reagents, from organic halides. wikipedia.org This reaction is often very fast and can be performed at low temperatures, which helps to avoid side reactions. ethz.ch
In the synthesis of this compound, a key precursor is the 5-bromo-3-pyridyl moiety. A plausible synthetic route involves a halogen-metal exchange on a dihalogenated pyridine, such as 3,5-dibromopyridine. The regioselectivity of this exchange is crucial. Treatment of 3,5-dibromopyridine with an alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) can selectively replace one of the bromine atoms with lithium. The bromine at the 3-position is generally more susceptible to exchange than the one at the 5-position, although reaction conditions can influence this selectivity. acs.org
Once the 5-bromo-3-pyridyllithium species is generated, it serves as a potent nucleophile. This intermediate is then "quenched" by reacting it with a suitable electrophile to form the desired carbon-carbon bond. To construct the target ketone, potential electrophiles include:
3-Acetoxybenzyl aldehyde: This would yield a secondary alcohol upon quenching, which would then need to be oxidized to the final ketone.
A derivative of 3-acetoxyphenylacetic acid: Reacting the organolithium species with a Weinreb amide or an ester derived from 3-acetoxyphenylacetic acid could directly yield the ketone.
This combination of halogen-metal exchange followed by quenching with an appropriate electrophile represents a highly effective strategy for assembling the core structure of the target molecule. researchgate.net
Optimization of Reaction Conditions, Yields, and Scalability Studies
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters in the key reaction steps would be subject to optimization.
In the halogen-metal exchange step, critical variables include:
Solvent: Ethereal solvents like THF or diethyl ether are common, but their choice can affect reagent solubility and reaction rates.
Temperature: These reactions are typically run at very low temperatures (-78 to -100 °C) to ensure selectivity and prevent side reactions, such as the decomposition of the organolithium reagent.
Reagent: The choice of alkyllithium (e.g., n-BuLi vs. t-BuLi) can impact the rate and selectivity of the exchange.
Addition Rate: Slow, controlled addition of the alkyllithium reagent is often necessary to manage the exothermic nature of the reaction and prevent localized overheating.
A systematic study would involve varying these parameters to find the optimal balance. For example, a Design of Experiments (DoE) approach could be employed to efficiently screen multiple variables simultaneously.
Table 2: Example of Optimization Parameters for a Halogen-Metal Exchange Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | n-BuLi | -78 | (Hypothetical) 75% |
| 2 | Diethyl Ether | n-BuLi | -78 | (Hypothetical) 70% |
| 3 | THF | s-BuLi | -78 | (Hypothetical) 78% |
Scalability also introduces new challenges, such as efficient heat transfer, mixing, and reagent handling. The feasibility of recycling materials, such as solvents or unreacted starting materials, becomes economically important on a larger scale. ijssst.info Ensuring that all intermediates and the final product can be easily purified through methods amenable to large-scale production (e.g., crystallization rather than chromatography) is a key consideration in developing a robust and scalable synthesis. researchgate.net
Elucidation of Reaction Mechanisms and Kinetics in the Synthesis and Transformations of 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone
Mechanistic Pathways of Key Synthetic Steps
The formation of 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone requires the strategic assembly of its core components: the functionalized pyridyl ring, the ketone linkage, and the acetoxybenzyl moiety. The mechanistic understanding of each step is fundamental to controlling the synthesis.
The introduction of the bromine atom at the 5-position of the 3-pyridyl ring is a key functionalization step. The pyridine (B92270) ring is electron-deficient, which directs electrophilic substitution primarily to the 3- and 5-positions. The mechanism for this transformation typically proceeds via an electrophilic aromatic substitution (SEAr) pathway.
Electrophilic Bromination: The reaction involves the generation of a potent electrophile, such as Br+, often from Br2 in the presence of a Lewis acid catalyst (e.g., FeBr3). The π-electrons of the pyridine ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene (B151609), often requiring harsher conditions. The final step is the deprotonation of the sigma complex by a weak base to restore aromaticity and yield the 5-bromo-3-substituted pyridine.
Alternative modern approaches to pyridine functionalization involve radical mechanisms. acs.org For instance, the Minisci reaction utilizes nucleophilic carbon-centered radicals which attack the protonated, electron-deficient pyridine ring. acs.org While not the classical route for bromination, these radical pathways highlight diverse strategies for functionalizing the pyridine core, often with distinct regioselectivity. acs.org Photochemical and organocatalytic methods have also emerged, generating pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. acs.org
The formation of the ketone bridge between the pyridyl and benzyl (B1604629) moieties is a critical C-C bond-forming reaction. Several mechanistic pathways can be employed to achieve this transformation.
Acylation of Organometallic Reagents: A common method involves the reaction of an organometallic nucleophile, such as an organolithium or Grignard reagent derived from 3-acetoxybenzyl halide, with an activated carboxylic acid derivative of 5-bromo-nicotinic acid (e.g., an acid chloride, Weinreb amide, or S-(2-pyridyl) thioester). researchgate.netnih.gov The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the acylating agent. The use of S-(2-pyridyl) thioesters or Weinreb amides is particularly advantageous as the resulting tetrahedral intermediate is stabilized and does not typically proceed to a second addition, thus preventing alcohol formation and stopping the reaction at the ketone stage. researchgate.net
Nickel-Catalyzed Reductive Coupling: Modern methods utilize transition-metal catalysis, such as the nickel-catalyzed reductive coupling of acid chlorides or (2-pyridyl)thioesters with benzyl halides. nih.gov The proposed mechanism often involves the formation of a (L)Ni(alkyl)2 intermediate, which then reacts with the carboxylic acid derivative to form the ketone product and regenerate the active nickel catalyst. nih.gov This approach offers excellent functional group tolerance. nih.gov
Friedel-Crafts Acylation: While a standard method for ketone synthesis, direct Friedel-Crafts acylation of the 3-acetoxybenzene ring with a 5-bromonicotinoyl chloride would likely be challenging. The acetoxy group is an ortho-, para-director, creating a regioselectivity issue, and the pyridine ring can coordinate with the Lewis acid catalyst, deactivating it.
The reactivity of the resulting ketone is dominated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons on the benzylic methylene (B1212753) group. The latter can be deprotonated by a base to form an enolate, a key nucleophilic intermediate for further derivatization, such as alkylation or aldol (B89426) condensation reactions.
The acetoxy group on the benzyl ring is an ester, and its transformations are characteristic of this functional group. These reactions are crucial for the derivatization of the molecule.
Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This occurs via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group. A final proton transfer from the resulting carboxylic acid to the phenoxide yields the carboxylate and the desired 3-hydroxybenzyl product. This process is effectively irreversible.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol (acetic acid) is eliminated, regenerating the acid catalyst and yielding the phenol (B47542).
Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetoxy group can be converted to a different ester. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Computational modeling and kinetic studies have been used to support mechanisms for related transformations, such as palladium-catalyzed C(sp³)–H acetoxylation, which can involve C–O bond formation from a high-valent metal intermediate. researchgate.net
Influence of Electronic and Steric Effects on Reactivity and Selectivity
Electronic and steric effects inherent to the structure of this compound profoundly influence its reactivity and the regioselectivity of its transformations.
Electronic Effects: The pyridine ring contains a highly electronegative nitrogen atom, which significantly reduces the electron density of the ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. The bromine atom at the 5-position further withdraws electron density via induction but can donate electron density through resonance. The net effect is deactivation of the ring towards electrophiles. The ketone group is also strongly electron-withdrawing, further deactivating both aromatic rings. On the other ring, the acetoxy group acts as an ortho-, para-director for electrophilic substitution, although it is an activating group. The interplay of these electronic factors dictates the most probable sites for further chemical modification.
Steric Effects: Steric hindrance can play a significant role in directing the approach of reagents. mdpi.com For example, in reactions involving the carbonyl group, bulky nucleophiles may face hindrance from the adjacent aromatic rings. Similarly, the positions ortho to the existing substituents on both rings are sterically more hindered, which can influence the regioselectivity of substitution reactions. In metal-catalyzed reactions, the steric properties of ligands on the metal center can be modulated to control selectivity. rsc.org The conformation of the molecule, dictated by rotation around the single bonds, can also create transient steric environments that influence reaction outcomes. mdpi.com
| Substituent | Ring | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Pyridine Nitrogen | Pyridyl | -I, -M (Strongly deactivating) | Decreases reactivity towards electrophiles; directs nucleophiles to C2, C4, C6. |
| Bromine (at C5) | Pyridyl | -I, +M (Net deactivating) | Further deactivates the ring towards electrophiles. |
| Ketone Carbonyl | Both | -I, -M (Strongly deactivating) | Deactivates both rings towards electrophilic substitution. |
| Acetoxy Group | Benzyl | -I, +M (Net activating) | Activates the ring for electrophilic substitution; directs to ortho and para positions. |
Kinetic Studies of Relevant Reaction Processes
For instance, the kinetics of the ketone formation step via nucleophilic acyl substitution could be studied using techniques like stopped-flow spectroscopy for rapid reactions or by quenching aliquots of the reaction mixture at specific time intervals and analyzing them by chromatography (GC or HPLC). Such studies would elucidate the order of the reaction with respect to each reactant, providing insight into the rate-determining step of the mechanism.
A temperature-jump study, as has been applied to carbinolamine formation between piperazine (B1678402) and pyridine-4-aldehyde, could be used to investigate the kinetics of rapid, reversible steps, such as the initial addition of a nucleophile to the carbonyl group. acs.org Isotope labeling studies (e.g., using deuterium) could help determine whether C-H bond cleavage is involved in the rate-determining step of reactions at the benzylic position.
Role of Catalysis in the Synthesis and Derivatization of this compound
Catalysis is indispensable in the efficient and selective synthesis of complex molecules like this compound. acs.orgresearchgate.netrsc.org
Transition Metal Catalysis:
Palladium, Nickel, and Copper: These metals are widely used to catalyze C-C bond-forming cross-coupling reactions, which are ideal for constructing the ketone linkage. nih.govacs.org For example, a Suzuki, Stille, or Negishi coupling could link the two aromatic halves, followed by oxidation to the ketone. More directly, catalysts like NiCl2 with bipyridine ligands can mediate the acylation of alkyl halides with thioesters. nih.gov Copper salts are known to accelerate the coupling of thiopyridine esters with Grignard reagents for ketone synthesis. digitellinc.com Palladium catalysts are also crucial for decarbonylation reactions of diaryl ketones, a potential transformation of the title compound. acs.org
Rhodium: Rhodium catalysts are effective in mediating reactions such as the cycloaddition of vinyl aziridines with silyl (B83357) enol ethers to produce γ-amino ketones, showcasing their utility in derivatizing the ketone moiety. rsc.org
Organocatalysis: Chiral amines can catalyze enantioselective aldol reactions, which could be applied to the enolizable ketone for asymmetric derivatization. researchgate.net Dithiophosphoric acids have been identified as multifunctional catalysts that can act as a Brønsted acid, a single electron transfer (SET) agent, and a hydrogen atom abstractor in the photochemical functionalization of pyridines. acs.org
Photocatalysis: Light-promoted reactions, often in the presence of a photosensitizer, provide a modern route for radical-based functionalization. This has been applied to the C-H functionalization of pyridines, offering novel pathways for derivatization under mild conditions. acs.org
| Catalyst Type | Metal/Compound | Application | Reference |
|---|---|---|---|
| Transition Metal | Nickel (e.g., NiCl2/dtbpy) | Reductive coupling for ketone synthesis. | nih.gov |
| Transition Metal | Palladium (e.g., Pd/CeO2) | Decarbonylation of diaryl ketones. | acs.org |
| Transition Metal | Copper (e.g., CuCN) | Coupling of thioesters with Grignard reagents. | digitellinc.com |
| Transition Metal | Rhodium | Synthesis of γ-amino ketones from enol silanes. | rsc.org |
| Organocatalyst | Dithiophosphoric acid | Photochemical radical functionalization of pyridines. | acs.org |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.
Comprehensive 1D NMR (¹H, ¹³C) for Structural Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of neighboring functional groups.
Acetoxy Group: A sharp singlet, integrating to three protons, is expected for the methyl (CH₃) protons of the acetoxy group, likely appearing in the upfield region around δ 2.1-2.3 ppm.
Benzyl (B1604629) Methylene (B1212753) Group: The two protons of the methylene (CH₂) bridge connecting the ketone and the acetoxybenzyl ring would appear as a singlet around δ 4.2-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl and aromatic ring.
3-Acetoxybenzyl Ring: This meta-substituted benzene (B151609) ring will show a complex multiplet pattern for its four aromatic protons in the range of δ 7.0-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the ortho, meta, and para protons.
5-Bromo-3-pyridyl Ring: The three protons on the pyridine (B92270) ring are expected to be in the downfield aromatic region due to the electronegativity of the nitrogen atom. The proton at the 2-position (H-2) would likely be the most deshielded, appearing as a doublet around δ 9.0-9.2 ppm. The proton at the 6-position (H-6) would also be a doublet, expected around δ 8.8-9.0 ppm. The proton at the 4-position (H-4) would likely appear as a triplet or a more complex multiplet around δ 8.2-8.4 ppm, due to coupling with both H-2 and H-6.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Acetoxy CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
| Benzyl CH₂ | 4.2 - 4.5 | Singlet (s) | 2H |
| 3-Acetoxybenzyl Ar-H | 7.0 - 7.5 | Multiplet (m) | 4H |
| Pyridyl H-4 | 8.2 - 8.4 | Triplet (t) or Multiplet (m) | 1H |
| Pyridyl H-6 | 8.8 - 9.0 | Doublet (d) | 1H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons. The ester carbonyl (C=O) of the acetoxy group should appear around δ 169-171 ppm, while the ketone carbonyl carbon is expected further downfield, around δ 195-198 ppm. libretexts.org
Aromatic and Pyridyl Carbons: The carbon atoms of the benzene and pyridine rings will resonate in the δ 120-155 ppm region. The carbon atom bonded to the bromine (C-5 of the pyridine ring) will be significantly shielded compared to the others, with an expected shift around δ 118-122 ppm. The carbons adjacent to the nitrogen in the pyridine ring (C-2 and C-6) will be deshielded.
Aliphatic Carbons: The methyl carbon of the acetoxy group is expected in the upfield region, around δ 20-22 ppm. The methylene bridge carbon will be found around δ 45-50 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetoxy CH₃ | 20 - 22 |
| Benzyl CH₂ | 45 - 50 |
| Pyridyl C-5 (C-Br) | 118 - 122 |
| Aromatic/Pyridyl C-H & C-C | 122 - 140 |
| Pyridyl C-3 (C-C=O) | 135 - 140 |
| Aromatic C-O | 150 - 152 |
| Pyridyl C-2 & C-6 | 150 - 155 |
| Ester C=O | 169 - 171 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, EXSY) for Connectivity, Conformation, and Stereochemical Elucidation
To confirm the assignments from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be particularly useful in confirming the connectivity of the protons within the 3-acetoxybenzyl and 5-bromo-3-pyridyl rings by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton's signal in the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) / EXSY (Exchange Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For this molecule, NOESY could reveal the preferred spatial arrangement of the benzyl and pyridyl rings relative to each other. EXSY would be used to investigate any dynamic processes, such as restricted rotation, although significant dynamic exchange is not anticipated for this structure under normal conditions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₅H₁₂BrNO₃), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The predicted monoisotopic mass is approximately 332.999 g/mol for the ⁷⁹Br isotope and 334.997 g/mol for the ⁸¹Br isotope.
Fragmentation Pathway: Under electron ionization (EI), the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a common fragmentation pathway for ketones. libretexts.orgyoutube.com This could lead to the loss of the 3-acetoxybenzyl radical or the 5-bromo-3-pyridyl radical.
Loss of the Acetoxy Group: A prominent fragmentation would be the loss of the acetoxy group as a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da), followed by further fragmentation.
Cleavage of the Benzyl-Carbonyl Bond: This would generate the 3-acetoxybenzyl cation (m/z 149) or the 5-bromo-3-pyridylcarbonyl cation (m/z 212/214).
Predicted Key Fragments in Mass Spectrometry
| m/z (for ⁷⁹Br) | Possible Fragment Identity |
|---|---|
| 333/335 | [M]⁺• (Molecular ion) |
| 291/293 | [M - CH₂CO]⁺• |
| 212/214 | [Br-C₅H₃N-CO]⁺ |
| 184/186 | [Br-C₅H₃N]⁺ |
| 155/157 | [Br-C₅H₃N-HCN]⁺ |
| 149 | [CH₃CO-O-C₆H₄-CH₂]⁺ |
| 107 | [HO-C₆H₄-CH₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from the carbonyl groups.
Ester C=O Stretch: A strong, sharp absorption band is expected in the range of 1760-1740 cm⁻¹ for the ester carbonyl. libretexts.org
Ketone C=O Stretch: Another strong, sharp band for the aromatic ketone carbonyl stretch is anticipated around 1690-1670 cm⁻¹. openstax.orgpressbooks.pub The conjugation with the pyridine ring lowers this frequency compared to a simple aliphatic ketone.
C-O Stretches: The C-O stretching vibrations of the ester group will likely appear as two bands in the 1250-1050 cm⁻¹ region.
Aromatic C=C and C-H Stretches: The C=C stretching vibrations of the aromatic and pyridine rings would be observed in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching would appear just above 3000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected in the far-infrared region, typically between 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the rings would be particularly prominent. The C=O stretching vibrations would also be observable, though typically weaker than in the IR spectrum. Raman spectroscopy would be a useful tool for obtaining a "fingerprint" of the molecule. nih.govcdnsciencepub.comacs.orgresearchgate.netaps.org
Predicted Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1760 - 1740 |
| Ketone C=O | Stretch | 1690 - 1670 |
| Aromatic/Pyridyl C=C | Stretch | 1600 - 1450 |
| Ester C-O | Stretch | 1250 - 1050 |
X-ray Crystallography for Solid-State Molecular Architecture Determination (if suitable crystals can be obtained)
Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the solid-state conformation of the molecule, including the relative orientation of the two aromatic rings, and provide insights into intermolecular interactions, such as π-stacking or halogen bonding, which dictate the crystal packing. This data is the gold standard for structural elucidation but is contingent on the ability to produce suitable crystals.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment (if chirality is present)
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration of chiral molecules. This compound does not possess any stereocenters and is an achiral molecule. Therefore, it will not exhibit any differential absorption of circularly polarized light, and its ECD and VCD spectra would be silent. These techniques are not applicable to this particular compound.
Theoretical and Computational Chemistry Investigations of 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone and Its Reactions
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Electronic structure calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the fundamental quantum mechanical properties of a molecule. For a compound like 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone, methods such as DFT with the B3LYP functional combined with a basis set like 6-311G(d,p) would be well-suited to provide accurate descriptions of its electronic and geometric parameters. nih.govnih.gov
A full geometry optimization using DFT would reveal the most stable three-dimensional arrangement of the atoms. The resulting structure would show the phenyl and pyridyl rings being non-coplanar, twisted relative to each other around the central ketone and methylene (B1212753) bridge. This twisting is a result of steric hindrance and the electronic interactions between the different parts of the molecule.
Interactive Table 1: Predicted Bond Parameters and Dipole Moment for this compound
Note: The following data are representative values based on computational studies of similar molecular fragments and are presented for illustrative purposes.
| Parameter | Predicted Value | Description |
| C=O Bond Length (Ketone) | ~1.22 Å | Typical for an aromatic ketone, indicating a strong double bond. |
| C-Br Bond Length | ~1.91 Å | Standard length for a bromine atom attached to an sp² carbon on a pyridine (B92270) ring. |
| C-O Bond Length (Ester) | ~1.36 Å | Intermediate between a single and double bond due to resonance in the acetoxy group. |
| Dihedral Angle (Phenyl-C-C-Pyridyl) | ~60-80° | Reflects the steric twist between the two aromatic rings. |
| Dipole Moment | ~3.5 - 4.5 Debye | Indicates a significant molecular polarity, crucial for intermolecular interactions. |
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. youtube.com
For this compound, the HOMO is expected to be predominantly located on the electron-rich 3-acetoxybenzyl moiety. The oxygen atoms of the acetoxy group and the delocalized π-system of the phenyl ring contribute significantly to this orbital. Conversely, the LUMO would likely be centered on the electron-deficient 5-bromo-3-pyridyl ketone portion of the molecule. The electron-withdrawing effects of the bromine atom, the nitrogen atom in the pyridine ring, and the ketone group lower the energy of this orbital, making it susceptible to nucleophilic attack.
The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov
Interactive Table 2: Predicted Frontier Molecular Orbital Energies
Note: These values are hypothetical and serve to illustrate typical results from DFT calculations.
| Orbital | Energy (eV) | Spatial Distribution | Implied Reactivity |
| HOMO | ~ -6.5 eV | Primarily on the 3-acetoxybenzyl ring | Site of electrophilic attack and oxidation |
| LUMO | ~ -2.1 eV | Primarily on the 5-bromo-3-pyridyl ketone moiety | Site of nucleophilic attack and reduction |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | - | Indicates moderate kinetic stability |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution across the molecule. For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the most electronegative atoms: the oxygen atoms of the ketone and acetoxy groups, and the nitrogen atom of the pyridine ring. These areas are rich in electrons and are potential sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic rings. This detailed charge landscape is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.
Conformational Analysis and Energetics
The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to rotation between them is essential for a complete picture of the molecule's behavior. researchgate.net
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy landscape associated with the rotation around a specific bond (a dihedral angle). For this molecule, key rotations would be around the bond connecting the benzyl (B1604629) group to the methylene bridge and the bond connecting the methylene bridge to the ketone.
By systematically rotating these bonds and calculating the energy at each step, a PES scan can identify the lowest-energy (most stable) conformations and the transition states (energy maxima) that represent the barriers to rotation. The results would likely show that conformations minimizing steric clash between the two aromatic rings are energetically favored. Such analyses are critical for understanding which shapes the molecule is most likely to adopt in solution.
Molecular Dynamics (MD) simulations offer a way to observe the dynamic evolution of a molecule over time, providing insights that are inaccessible from static calculations. nih.gov By simulating the motion of the molecule in a solvent box (e.g., water) at a given temperature, MD can reveal how the molecule flexes, bends, and rotates. mdpi.comresearchgate.net
An MD simulation of this compound would show the molecule exploring various conformations around its energetic minima. It would also illustrate the dynamic nature of its interactions with solvent molecules. This information is particularly valuable for predicting how the molecule might adapt its shape to fit into a binding site of a protein or how it behaves in a solution-phase reaction. acs.orgnih.gov
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For a molecule like this compound, this would involve studying reactions such as nucleophilic substitution at the carbon atom adjacent to the ketone, or reactions involving the pyridyl ring or the acetoxy group. Density Functional Theory (DFT) is a common and powerful method used for these types of investigations.
To understand the energy profile of a chemical reaction, it is crucial to identify the transition state (TS), which represents the highest energy point along the reaction pathway. For a hypothetical reaction of this compound, computational methods would be used to locate this TS geometry. A key technique involves searching the potential energy surface for a first-order saddle point, a structure that is a minimum in all vibrational degrees of freedom except for one, which corresponds to the reaction coordinate.
Once a transition state is localized, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. q-chem.comscm.commdpi.com This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed visualization of the geometric changes that occur throughout the reaction. researchgate.netfaccts.de
Illustrative Data Table for a Hypothetical Reaction Pathway This table illustrates the type of data that would be generated from an IRC analysis for a hypothetical nucleophilic substitution reaction.
| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distance (Å) C-Nu | Key Bond Distance (Å) C-Br |
| -2.0 (Reactant Complex) | 0.0 | 3.50 | 1.95 |
| -1.0 | 5.2 | 2.80 | 2.05 |
| 0.0 (Transition State) | 15.8 | 2.20 | 2.50 |
| 1.0 | 3.1 | 1.90 | 3.10 |
| 2.0 (Product Complex) | -2.5 | 1.85 | 3.80 |
The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is a primary output of reaction mechanism modeling and is fundamental to predicting the reaction rate. A lower activation energy implies a faster reaction.
Using the activation energy obtained from computational modeling, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation is a cornerstone of TST, relating the rate constant to the Gibbs free energy of activation (ΔG‡).
Illustrative Data Table for Predicted Kinetic Parameters This table shows hypothetical kinetic data for different potential reactions involving the target molecule.
| Reaction Type | Computational Method | Activation Energy (Ea) (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |
| Nucleophilic Substitution | B3LYP/6-31G(d) | 15.8 | 1.2 x 10⁻³ |
| Hydrolysis of Acetoxy Group | M06-2X/def2-TZVP | 22.5 | 3.5 x 10⁻⁸ |
| Suzuki Coupling at Bromine | PBE0/cc-pVTZ | 18.2 | 7.8 x 10⁻⁵ |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. nih.govaps.orgmdpi.com These predictions are made by calculating the isotropic magnetic shielding tensors for each nucleus. aps.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can confirm the proposed structure and help assign specific peaks to individual atoms. researchgate.netnih.gov
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts This table presents a hypothetical comparison between experimentally measured and computationally predicted ¹³C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |
| Ketone (C=O) | 192.5 | 191.8 |
| Pyridyl C5 (C-Br) | 118.9 | 119.2 |
| Acetoxy (C=O) | 169.3 | 169.5 |
| Acetoxy (CH₃) | 21.1 | 21.3 |
| Benzyl (CH₂) | 45.7 | 45.2 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can simulate these spectra. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies and their corresponding normal modes. chemrxiv.org
The resulting simulated spectrum shows the position and intensity of vibrational bands. For this compound, this would allow for the assignment of key peaks, such as the C=O stretching frequencies of the ketone and the ester, C-Br stretching, and the various vibrations of the aromatic rings. Comparing the simulated spectrum with experimental data serves as a powerful method for validating both the molecular structure and the computational model. uci.educhemrxiv.org
Illustrative Data Table for Key Predicted Vibrational Frequencies This table shows hypothetical predicted IR frequencies for the main functional groups of the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Expected Experimental Range (cm⁻¹) |
| Ketone C=O Stretch | 1695 | 1680-1700 |
| Acetoxy C=O Stretch | 1755 | 1750-1770 |
| C-O-C Stretch (Ester) | 1230 | 1200-1250 |
| Aromatic C=C Stretch | 1580, 1470 | 1450-1600 |
| C-Br Stretch | 650 | 600-700 |
Chemical Reactivity and Derivative Synthesis of 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone
Reactions of the Ketone Moiety
The ketone group in 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a key site for nucleophilic addition and alpha-functionalization reactions, enabling the introduction of new substituents and the formation of chiral centers.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com The reaction can be reversible or irreversible depending on the nature of the attacking nucleophile. masterorganicchemistry.com
Hydride Reduction: Treatment of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the carbonyl group to a secondary alcohol. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com For instance, the reduction of similar ketones with NaBH₄ in a mixed solvent system like THF/MeOH is a common and efficient transformation. mdpi.com
Organometallic Additions: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the ketone. youtube.com This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols. The addition is generally irreversible due to the high basicity of the organometallic reagents. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions on Ketones
| Reagent | Nucleophile | Product Type |
|---|---|---|
| Sodium borohydride (NaBH₄) | H⁻ | Secondary alcohol |
| Lithium aluminum hydride (LiAlH₄) | H⁻ | Secondary alcohol |
| Grignard reagent (RMgX) | R⁻ | Tertiary alcohol |
| Organolithium reagent (RLi) | R⁻ | Tertiary alcohol |
| Cyanide (NaCN/HCN) | CN⁻ | Cyanohydrin |
Alpha-Functionalization via Enolization Chemistry
The carbon atom adjacent to the ketone (the α-carbon) can be functionalized through the formation of an enol or enolate intermediate. This area of chemistry is crucial for constructing new carbon-carbon and carbon-heteroatom bonds at the α-position. researchgate.netspringernature.com
The acidity of the α-protons allows for deprotonation by a suitable base to form an enolate, which is a potent nucleophile. The enolate can then react with various electrophiles. Alternatively, umpolung strategies can be employed where the typical nucleophilic character of the enolate is reversed. springernature.com Recent advancements have explored visible-light-mediated, metal-free α-arylation of ketones using aryl halides, showcasing the ongoing development in this field. nih.govresearchgate.net The choice of base, solvent, and reaction conditions is critical to control the regioselectivity and stereoselectivity of the functionalization.
Table 2: Common Alpha-Functionalization Reactions of Ketones
| Reagent(s) | Intermediate | Electrophile | Product Type |
|---|---|---|---|
| Base (e.g., LDA), then R-X | Enolate | Alkyl halide | α-Alkyl ketone |
| Base, then Br₂ | Enolate | Bromine | α-Bromo ketone |
| Silylating agent, then electrophile | Silyl (B83357) enol ether | Various | α-Functionalized ketone |
| Visible light, photocatalyst, aryl halide | Radical | Aryl radical | α-Aryl ketone |
Transformations of the Bromopyridyl Moiety
The bromine atom on the pyridyl ring serves as a versatile handle for a variety of synthetic transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. These reactions are widely used in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comuzh.chnih.govresearchgate.net The synthesis of various pyridine (B92270) derivatives has been successfully achieved using Suzuki coupling of bromopyridines with different arylboronic acids. mdpi.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromopyridine, catalyzed by a palladium or nickel complex. It is a highly effective method for the formation of C-C bonds.
Heck Reaction: In the Heck reaction, the bromopyridine is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable tool for the synthesis of substituted alkenes.
Table 3: Overview of Cross-Coupling Reactions for Bromopyridines
| Reaction Name | Coupling Partner | Catalyst | Key Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Palladium | C-C (sp²-sp²) |
| Negishi | Organozinc compound | Palladium or Nickel | C-C |
| Heck | Alkene | Palladium | C-C (sp²-sp²) |
| Stille | Organotin compound | Palladium | C-C |
| Sonogashira | Terminal alkyne | Palladium and Copper | C-C (sp²-sp) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. acs.orgacs.org In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion to restore aromaticity. youtube.comyoutube.comnih.gov The reactivity of halopyridines in SNAr reactions is well-documented, with amines and alkoxides being common nucleophiles. acs.orgyoutube.com The position of the leaving group and the presence of electron-withdrawing groups can significantly influence the reaction rate. youtube.com
Direct Functionalization through Metalation
Direct functionalization of the bromopyridyl moiety can be achieved through metalation, which involves the deprotonation of a C-H bond or a halogen-metal exchange. znaturforsch.com
Directed Ortho-Metalation (DoM): In this strategy, a directing group on the pyridine ring guides a strong base, such as an organolithium reagent, to deprotonate a specific ortho-position. researchgate.netacs.org The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.
Halogen-Metal Exchange: The bromine atom can be exchanged with a metal, typically lithium or magnesium, by treatment with an organometallic reagent like n-butyllithium or a Grignard reagent. znaturforsch.comarkat-usa.org This generates a pyridyl anion that can react with various electrophiles. This method is particularly useful for introducing substituents at the position of the original halogen. znaturforsch.comclockss.org
Reactions of the Acetoxy Group
Hydrolysis and Transesterification Reactions
The ester linkage of the acetoxy group is susceptible to cleavage under both acidic and basic conditions, leading to hydrolysis or transesterification products.
Hydrolysis:
Under aqueous acidic or basic conditions, the acetoxy group can be hydrolyzed to yield the corresponding phenol (B47542), 3-hydroxybenzyl 5-bromo-3-pyridyl ketone. This reaction is a fundamental transformation for accessing the free hydroxyl group, which can then serve as a handle for further functionalization.
Acid-catalyzed hydrolysis typically proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol upon workup.
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4 in water/organic co-solvent, heat | 3-Hydroxybenzyl 5-bromo-3-pyridyl ketone |
| Base-Catalyzed Hydrolysis | NaOH or KOH in water/alcohol mixture, room temperature or heat | 3-Hydroxybenzyl 5-bromo-3-pyridyl ketone |
Transesterification:
Transesterification involves the reaction of the acetoxy group with an alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is useful for introducing different ester functionalities, which can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. For instance, reaction with various alcohols can yield a range of benzylic esters. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov
| Catalyst | Alcohol (R'-OH) | Product |
| Acid (e.g., H2SO4, p-TsOH) | Methanol, Ethanol, Isopropanol | 3-(Alkoxycarbonyl)benzyl 5-bromo-3-pyridyl ketone |
| Base (e.g., NaOR', K2CO3) | Methanol, Ethanol, Isopropanol | 3-(Alkoxycarbonyl)benzyl 5-bromo-3-pyridyl ketone |
Conversion to Other Functional Groups (e.g., alcohol, ether, amide)
The acetoxy group serves as a versatile precursor for the introduction of other important functional groups.
Conversion to Alcohol:
As mentioned, hydrolysis of the acetoxy group provides the corresponding phenol, 3-hydroxybenzyl 5-bromo-3-pyridyl ketone. biosynth.comcymitquimica.com This phenolic hydroxyl group is a key intermediate for further derivatization.
Conversion to Ether:
The phenolic hydroxyl group of 3-hydroxybenzyl 5-bromo-3-pyridyl ketone can be readily converted to an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., NaH, K2CO3) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This reaction allows for the introduction of a wide variety of alkyl or aryl groups.
| Reagents | Product |
| 1. NaH, THF; 2. R-X (e.g., CH3I, BnBr) | 3-Alkoxybenzyl 5-bromo-3-pyridyl ketone |
| K2CO3, Acetone; R-X | 3-Alkoxybenzyl 5-bromo-3-pyridyl ketone |
Conversion to Amide:
While direct conversion of the acetoxy group to an amide is not a standard transformation, the precursor phenol can be used to synthesize amides. One approach involves a multi-step sequence where the phenol is first converted to a more reactive intermediate. For example, the phenol could be converted to a triflate, which could then undergo a palladium-catalyzed amination reaction. Alternatively, direct oxidative amidation of aldehydes, which could be synthesized from the corresponding alcohol, presents another route. researchgate.netgoogle.comorganic-chemistry.orgchemistrysteps.comlibretexts.org
A more straightforward approach would involve the synthesis of the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents.
Reactivity of the Benzyl (B1604629) Moiety (e.g., benzylic oxidations, radical reactions)
The benzylic methylene (B1212753) group in this compound is activated by the adjacent benzene (B151609) ring and the ketone, making it susceptible to both oxidation and radical reactions.
Benzylic Oxidations:
The benzylic C-H bonds can be oxidized to form a carbonyl group, which would lead to the formation of a diketone. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromium-based reagents to milder, more selective methods. rsc.orgmdpi.comacs.orgresearchgate.netorganic-chemistry.org The use of N-hydroxyimides as organocatalysts for aerobic oxidation of benzylic methylenes has emerged as an efficient and practical method. rsc.org
| Oxidizing Agent | Conditions | Product |
| KMnO4 | Basic, heat | 3-Acetoxybenzoyl 5-bromo-3-pyridyl ketone |
| CrO3, H2SO4 | Acetone (Jones oxidation) | 3-Acetoxybenzoyl 5-bromo-3-pyridyl ketone |
| N-Hydroxyimide/Co-catalyst | O2, solvent, heat | 3-Acetoxybenzoyl 5-bromo-3-pyridyl ketone |
Radical Reactions:
The benzylic position is also prone to free radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comkhanacademy.orglibretexts.org A common example is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This would introduce a bromine atom at the benzylic position, creating a valuable intermediate for further nucleophilic substitution reactions.
| Reagent | Initiator | Product |
| N-Bromosuccinimide (NBS) | Benzoyl peroxide or AIBN, CCl4, heat | 3-Acetoxybenzyl(bromo) 5-bromo-3-pyridyl ketone |
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
The 5-bromo-3-pyridyl moiety is a versatile handle for the synthesis of a wide range of analogs to probe structure-reactivity relationships. The bromine atom can be readily replaced or coupled with various groups using transition metal-catalyzed cross-coupling reactions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: Reaction of the bromo-pyridyl moiety with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. mdpi.comwikipedia.orgresearchgate.netlibretexts.orgrsc.org This is a powerful method for exploring the impact of steric and electronic effects of different substituents on the molecule's activity.
Sonogashira Coupling: This reaction involves the coupling of the bromo-pyridyl group with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orgsoton.ac.ukresearchgate.netlibretexts.org This introduces a rigid alkynyl linker, which can be used to probe specific binding interactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the bromo-pyridyl moiety and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.orgua.eduresearchgate.net This allows for the synthesis of a library of amino-substituted analogs.
Table of Potential Analogs via Cross-Coupling Reactions:
| Coupling Reaction | Coupling Partner | Potential Analog Structure |
| Suzuki | Arylboronic acid (Ar-B(OH)2) | 3-Acetoxybenzyl 5-aryl-3-pyridyl ketone |
| Sonogashira | Terminal alkyne (R-C≡CH) | 3-Acetoxybenzyl 5-alkynyl-3-pyridyl ketone |
| Buchwald-Hartwig | Amine (R2NH) | 3-Acetoxybenzyl 5-(dialkylamino)-3-pyridyl ketone |
These synthetic strategies provide a robust platform for generating a diverse library of analogs of this compound. The systematic evaluation of these analogs will be crucial for elucidating the key structural features required for its biological activity and for the development of more potent and selective compounds.
Advanced Synthetic Applications of 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone Strictly Non Clinical
Utilization as a Versatile Synthetic Synthon for Complex Molecular Architectures
The term "synthon" refers to a conceptual unit within a molecule that aids in planning a synthesis by representing a potential starting reagent. wikipedia.org 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone is a trifunctional molecule, making it a highly versatile synthon for constructing complex organic frameworks. Each functional group—the bromine atom, the ketone, and the acetoxy group—offers a distinct reaction site for molecular elaboration.
The bromine atom on the pyridine (B92270) ring is a key feature, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. For instance, 2-bromopyridines are known, versatile synthons for creating more complex heteroaromatic systems. mdpi.comrsc.org Similarly, the 5-bromo position on this compound can be functionalized to introduce aryl, alkyl, or alkynyl groups, thereby extending the molecular architecture.
The ketone moiety is another critical reactive site. It can undergo nucleophilic addition with organometallic reagents, be reduced to a secondary alcohol, or participate in condensation reactions to form larger structures. nih.gov Furthermore, the synthesis of ketones from precursors like pyridyl thioesters highlights the importance of the ketone functional group as a central hub in synthetic pathways. digitellinc.com The acetoxy group acts as a protected phenol (B47542). It can be selectively hydrolyzed to reveal a hydroxyl group, which can then be used for ether synthesis, esterification, or as a directing group in further aromatic substitutions. This latent functionality adds another layer of strategic complexity to its use as a synthon.
| Functional Group | Reaction Type | Potential Outcome | Synthetic Value |
|---|---|---|---|
| 5-Bromo | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig Coupling | C-C or C-N bond formation | Extension of π-system, linking molecular fragments |
| Ketone | Nucleophilic Addition (e.g., Grignard), Reduction, Wittig Reaction | Tertiary alcohol, secondary alcohol, alkene formation | Introduction of new stereocenters and functional groups |
| Acetoxy | Hydrolysis | Phenol formation | Unmasking a reactive site for etherification or further functionalization |
Ligand Design and Coordination Chemistry Based on Pyridyl Ketone Frameworks
The pyridyl ketone framework is a well-established motif in coordination chemistry. researchgate.netnorthwestern.edu The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent ketone can act as a bidentate chelate, forming stable complexes with a wide range of metal ions. nih.gov The chemistry of di-2-pyridyl ketone, a related compound, has been extensively studied, revealing its ability to form mononuclear, polynuclear, and cluster-type metal complexes with interesting magnetic and structural properties. researchgate.netnorthwestern.eduacs.org
This compound, as a mono-pyridyl ketone, can be expected to exhibit similar coordinating behavior. The pyridyl nitrogen and carbonyl oxygen can form a five-membered chelate ring with a metal center. The bulky 3-acetoxybenzyl group would create a specific steric environment around the metal ion, potentially influencing the geometry of the resulting complex and its subsequent reactivity.
Furthermore, the 5-bromo substituent provides a reactive handle for post-synthesis modification of the ligand or the complex itself. For example, a metal complex of this ligand could undergo a subsequent cross-coupling reaction at the bromine site to link it to another coordinating unit, forming multimetallic arrays or coordination polymers. Pyridyl-based ligands are crucial in the design of complexes for applications ranging from catalysis to materials science. rsc.org
| Structural Feature | Role in Coordination | Potential Outcome |
|---|---|---|
| Pyridyl Nitrogen | Lewis basic donor site | Coordination to a metal center |
| Ketone Oxygen | Lewis basic donor site | Formation of a stable 5-membered chelate ring with the pyridyl nitrogen |
| 5-Bromo Substituent | Reactive site for post-coordination modification | Formation of bridged multimetallic complexes or coordination polymers |
| 3-Acetoxybenzyl Group | Steric controller | Influences coordination geometry and complex stability |
Development of Chemical Probes for Mechanistic Elucidation in Organic Reactions
Chemical probes are molecules designed to interact with a specific target in a biological or chemical system to allow for its study. nih.govnih.gov The multiple reactive sites on this compound make it a promising scaffold for the development of such probes.
For instance, the ketone group can react with specific nucleophiles, such as hydrazines or hydroxylamines, which are often used to introduce reporter tags like fluorophores or biotin. thermofisher.com This reactivity could be exploited to design probes for detecting specific analytes or for labeling biomolecules that contain aldehyde or ketone functionalities.
The bromine atom offers another avenue for probe development. A fluorescent dye could be attached to the pyridyl ring via a Suzuki or Sonogashira coupling reaction. The resulting molecule could then act as a fluorescent probe where the photophysical properties might change upon binding of the pyridyl ketone moiety to a target, such as a metal ion. The development of fluorescent molecular probes is a major area of chemical biology. nih.gov
Finally, the acetoxy group could be part of a "pro-probe" design. If the target environment contains esterase enzymes, the acetoxy group would be cleaved to reveal a phenol. This transformation could trigger a change in the molecule's fluorescence or its reactivity, providing a mechanism for sensing enzymatic activity.
Potential in Advanced Material Science (e.g., as precursors for functional polymers or optoelectronic materials)
Pyridine-containing polymers are of great interest in material science, particularly for optoelectronic applications such as polymer light-emitting devices (PLEDs). dtic.mildtic.mil The electron-deficient nature of the pyridine ring can improve electron transport properties in these materials. dtic.mil
This compound is an excellent candidate as a monomer for the synthesis of functional polymers. The bromine atom is a key functional group for polymerization reactions. Through reactions like Suzuki or Stille polycondensation, this molecule could be copolymerized with other aromatic monomers (e.g., diboronic esters) to create novel conjugated polymers. The resulting polymers would incorporate the pyridyl ketone unit directly into the polymer backbone, influencing the material's electronic and photophysical properties. rsc.org
The acetoxybenzyl side group could serve several purposes. It could enhance the solubility of the resulting polymer in organic solvents, which is crucial for processing and device fabrication. Additionally, post-polymerization hydrolysis of the acetoxy groups along the polymer chain would yield a polyphenolic material, which could have applications in sensors, membranes, or as a platform for further functionalization. The use of bromine-containing polymers as precursors for creating diverse functional materials is a known strategy. researchgate.net The combination of a polymerizable bromo-pyridyl unit with a modifiable side chain makes this compound a promising building block for advanced materials. rsc.org
Future Research Directions and Perspectives on 3 Acetoxybenzyl 5 Bromo 3 Pyridyl Ketone
Exploration of Unconventional Synthetic Avenues
Future synthetic research could move beyond traditional methods to explore more efficient and novel routes for the synthesis of 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone and its analogs.
Photocatalytic Approaches : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. rsc.orgorganic-chemistry.org Future studies could investigate the coupling of suitable precursors via photoredox catalysis. For instance, a potential route could involve the radical-based coupling of a derivative of 5-bromo-3-pyridyl boronic acid with a 3-acetoxybenzyl halide. This approach could offer higher yields and functional group tolerance compared to classical cross-coupling methods. rsc.org
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. organic-chemistry.orgresearchgate.net The synthesis of pyridine (B92270) N-oxides and other derivatives has been successfully demonstrated in flow reactors. researchgate.netthieme-connect.com A future research direction would be to develop a multi-step continuous flow process for the synthesis of this compound, potentially starting from simple pyridine and benzyl (B1604629) precursors. This could significantly shorten reaction times and improve process safety and efficiency. organic-chemistry.org
| Synthetic Method | Potential Advantage | Hypothetical Yield (%) |
| Photocatalysis | Mild reaction conditions, high functional group tolerance | 85-95 |
| Flow Chemistry | Enhanced safety, scalability, and process control | 90-98 |
| Biocatalysis | High selectivity, environmentally friendly | 70-90 |
Deepening Mechanistic Insights into Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions.
Computational Modeling : Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. oberlin.edunih.gov Future computational studies could model the proposed photocatalytic and flow chemistry syntheses to elucidate the operative mechanisms. rsc.org Such studies could help in optimizing catalyst selection, reaction conditions, and predicting potential side products.
Spectroscopic Studies of Intermediates : The direct detection and characterization of reaction intermediates are key to confirming mechanistic hypotheses. Time-resolved spectroscopy and in-situ reaction monitoring techniques could be employed to study the formation and decay of radical intermediates in photocatalytic reactions involving pyridyl ketones. nih.gov Understanding the stability and reactivity of these intermediates is essential for controlling the reaction outcome.
| Mechanistic Study | Key Information Gained | Potential Impact |
| DFT Calculations | Transition state energies, reaction pathways | Optimization of reaction conditions, catalyst design |
| Spectroscopic Analysis | Identification of transient intermediates | Deeper understanding of reaction mechanisms |
Expanding the Scope of Chemical Transformations and Derivatizations
The functional groups present in this compound, namely the bromo substituent, the ketone, and the acetoxy group, offer multiple handles for further chemical modifications.
Cross-Coupling Reactions : The bromine atom on the pyridine ring is a prime site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby creating a library of novel compounds for biological screening.
Ketone Functionalization : The ketone moiety can be a versatile precursor for a variety of functional groups. researchgate.net For example, reduction can yield the corresponding alcohol, which could be a precursor for esters or ethers. masterorganicchemistry.com Alternatively, reaction with organometallic reagents could lead to tertiary alcohols. The α-position to the ketone could also be functionalized. rsc.org
Derivatization for Medicinal Chemistry : Pyridine and ketone motifs are prevalent in pharmacologically active compounds. rsc.org Future research should focus on the synthesis of derivatives of this compound and the evaluation of their biological activities. For instance, the introduction of different substituents could modulate the compound's properties for potential applications as enzyme inhibitors or receptor ligands.
| Transformation | Reagents/Conditions | Potential Products |
| Suzuki Coupling | Pd catalyst, boronic acid | Aryl-substituted pyridyl ketones |
| Reduction of Ketone | NaBH4, LiAlH4 | Secondary alcohols |
| Grignard Reaction | RMgX | Tertiary alcohols |
Development of Sustainable and Green Synthetic Protocols for this compound
The principles of green chemistry are increasingly important in chemical synthesis. reachemchemicals.comacs.org Future research should aim to develop environmentally benign methods for the production of this compound.
Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. mdpi.comacs.org Biocatalytic methods could be explored for the enantioselective reduction of the ketone group, producing chiral alcohols which are valuable pharmaceutical intermediates. taylorfrancis.combibliotekanauki.plgeorgiasouthern.edu
Green Solvents and Reagents : The replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of sustainable chemistry. rasayanjournal.co.inijarsct.co.in Future synthetic protocols should prioritize the use of such solvents. Additionally, the use of atom-economical reactions and recyclable catalysts would further enhance the sustainability of the synthesis. researchgate.net
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and reduced side product formation. nih.gov The application of microwave-assisted synthesis to the key steps in the production of this compound could offer a more energy-efficient and rapid synthetic route.
| Green Chemistry Approach | Specific Example | Environmental Benefit |
| Biocatalysis | Enzymatic reduction of the ketone | High enantioselectivity, use of renewable catalysts |
| Green Solvents | Synthesis in water or ionic liquids | Reduced use of volatile organic compounds |
| Microwave Synthesis | Microwave-assisted cross-coupling | Reduced reaction times and energy consumption |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetoxybenzyl 5-bromo-3-pyridyl ketone, and how can researchers optimize yields?
- Methodological Answer : The synthesis typically involves coupling 5-bromo-3-pyridylacetic acid derivatives with 3-acetoxybenzyl groups via nucleophilic acyl substitution or Friedel-Crafts acylation. Key steps include:
-
Protecting reactive hydroxyl or amino groups to prevent side reactions.
-
Using anhydrous conditions and catalysts like BF₃·Et₂O for acyl transfer efficiency.
-
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ketone product.
-
Yield optimization can be achieved through Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry .
Table 1: Example Synthetic Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Acylation BF₃·Et₂O, DCM, 0°C → RT 65 92% Deprotection NaOH/MeOH, reflux 78 95% Purification Silica gel, 3:1 hexane:EtOAc 85 99%
Q. What analytical techniques are critical for characterizing this compound, and how should researchers validate purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the acetyloxy group (δ ~2.3 ppm, singlet) and pyridyl-bromine coupling (J = 8 Hz).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>98% for biological assays).
- Cross-validate results with elemental analysis (C, H, N) and IR spectroscopy for ketone C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiency data for reactions involving this compound?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, trace metals). To address this:
- Triangulation : Replicate experiments across labs using standardized protocols (e.g., inert atmosphere, HPLC-grade solvents).
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, accounting for outliers.
- Advanced Characterization : Use X-ray crystallography to confirm structural homogeneity or detect polymorphic variations affecting reactivity .
Q. How should researchers design experiments to study the compound’s adsorption behavior on indoor surfaces (e.g., glass, polymers)?
- Methodological Answer :
-
Controlled Environment : Use a chamber with regulated humidity (30–70%) and temperature (20–25°C) to simulate indoor conditions.
-
Microspectroscopic Imaging : Employ atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption at nanoscale resolution.
-
Kinetic Studies : Monitor adsorption/desorption rates via quartz crystal microbalance (QCM) to derive Langmuir isotherm parameters .
Table 2: Example Adsorption Parameters
Surface Temp (°C) ΔMass (ng/cm²) Adsorption Rate (s⁻¹) Glass 25 12.3 ± 1.2 0.045 Polystyrene 25 8.7 ± 0.9 0.032
Q. What strategies are effective for optimizing reaction conditions during scale-up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation.
- DoE Optimization : Test factors like residence time, pressure, and catalyst loading to maximize yield and minimize epimerization .
Data Contradiction & Interpretation
Q. How can conflicting data on the compound’s stability under oxidative conditions be reconciled?
- Methodological Answer :
- Controlled Oxidative Stress Tests : Expose the compound to O₃, NO₃ radicals, or H₂O₂ under UV light, monitoring degradation via LC-MS.
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify vulnerable sites (e.g., acetoxy group hydrolysis).
- Collaborative Validation : Share raw datasets (chromatograms, spectral peaks) via open-access platforms for peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
